5H-Imidazo(2,1-c)(1,4)benzodiazepine
Overview
Description
5H-Imidazo(2,1-c)(1,4)benzodiazepine is a tricyclic compound that combines the structural features of imidazole and benzodiazepine. This compound has garnered significant interest due to its potential pharmacological properties, particularly in the field of central nervous system (CNS) disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo(2,1-c)(1,4)benzodiazepine typically involves the preparation of aryl-[1-(2-nitrobenzyl)-1H-imidazol-2-yl]methanones, followed by their reduction and subsequent cyclization . The reaction conditions often include the use of reducing agents such as iron/acetic acid or titanium (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions has been reported as an improved process .
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo(2,1-c)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Iron/acetic acid or titanium (III) chloride.
Substitution: Halogenated reagents and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 11-aryl derivatives and their 10,11-dihydro analogues .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its binding affinity to central benzodiazepine and adenosine A1 receptors.
Medicine: Potential therapeutic agent for CNS disorders due to its interaction with GABA receptors.
Industry: Utilized in the development of new pharmacological agents.
Mechanism of Action
The mechanism of action of 5H-Imidazo(2,1-c)(1,4)benzodiazepine involves its binding to benzodiazepine receptors in the CNS. This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion conductance and inhibition of action potentials . The compound also interacts with adenosine A1 receptors, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepines: Such as diazepam and midazolam, which share a similar benzodiazepine core structure.
Triazolobenzodiazepines: Such as alprazolam, which includes an additional triazole ring fused to the benzodiazepine core.
Uniqueness
5H-Imidazo(2,1-c)(1,4)benzodiazepine is unique due to its tricyclic structure, which combines imidazole and benzodiazepine rings. This unique structure contributes to its distinct pharmacological properties, particularly its dual interaction with benzodiazepine and adenosine A1 receptors .
Properties
IUPAC Name |
10H-imidazo[2,1-c][1,4]benzodiazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKQWKKZZCFSAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=CC3=NC=CN31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228748 | |
Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78105-30-3 | |
Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078105303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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